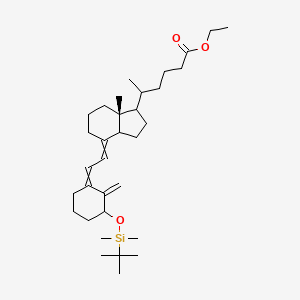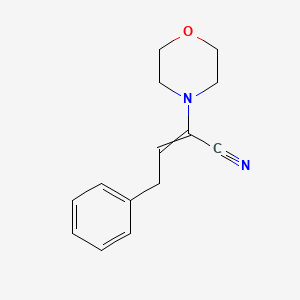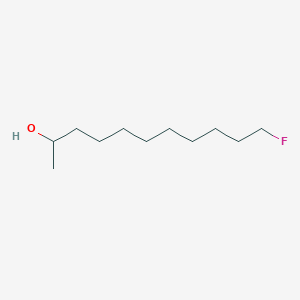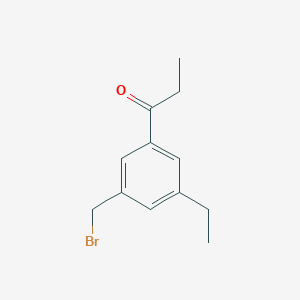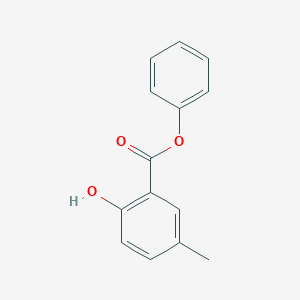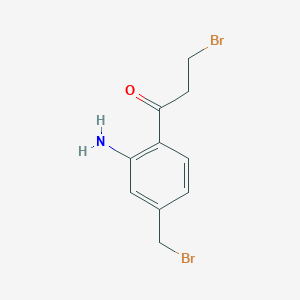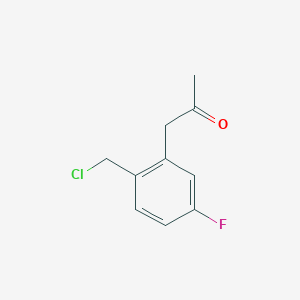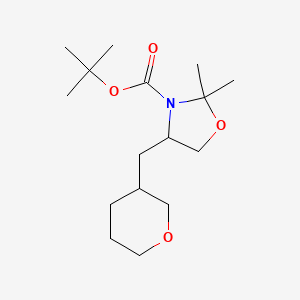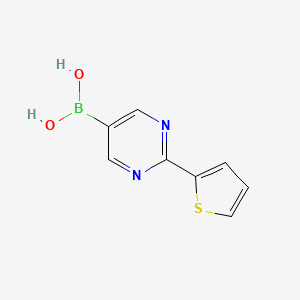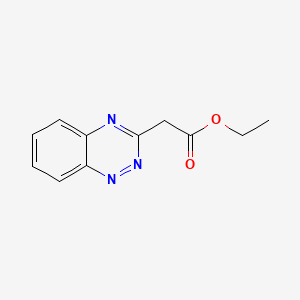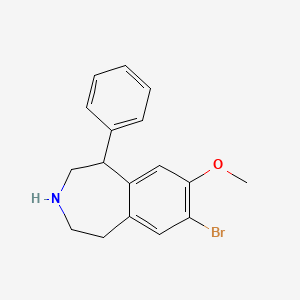
7-Bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that features a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves multiple steps, including bromination, methoxylation, and cyclization reactions. One common method starts with the bromination of a suitable precursor, followed by methoxylation to introduce the methoxy group. The final step involves cyclization to form the azepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce reaction time. Techniques such as microwave irradiation can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepine derivatives and benzofuran derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
What sets 7-bromo-8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine apart is its specific combination of functional groups and the resulting unique properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
73894-40-3 |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
8-bromo-7-methoxy-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-10-14-13(9-16(17)18)7-8-19-11-15(14)12-5-3-2-4-6-12/h2-6,9-10,15,19H,7-8,11H2,1H3 |
InChI Key |
JZCQSQJAZNCVIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCNCC(C2=C1)C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


